TK216 - 1903783-78-7

TK216

Catalog Number: EVT-3318705
CAS Number: 1903783-78-7
Molecular Formula: C19H15Cl2NO3
Molecular Weight: 376.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

TK216 is a small molecule developed as a first-in-class inhibitor targeting the EWSR1-FLI1 fusion protein, which is implicated in Ewing sarcoma, a pediatric malignancy. This compound is currently undergoing clinical trials, specifically in phase II, in combination with vincristine for treating patients with Ewing sarcoma. TK216 is noted for its ability to exhibit anti-cancer activity even in cancer cell lines that do not express the EWSR1-FLI1 fusion protein, indicating a broader mechanism of action beyond its primary target .

Source and Classification

TK216 is classified within the category of indolinone compounds and is a derivative of YK-4-279, which was originally identified for its potential to inhibit ETS transcription factors. It disrupts critical protein-protein interactions between the EWSR1-FLI1 fusion protein and RNA helicases, leading to tumor regression. The compound is being investigated for its efficacy not only in Ewing sarcoma but also in other malignancies driven by ETS factors, such as certain prostate cancers .

Synthesis Analysis

Methods and Technical Details

Molecular Structure Analysis

Structure and Data

TK216 has a complex molecular structure characterized by an indolinone core. The detailed molecular formula and structural data are critical for understanding its interaction with biological targets. The compound's structure facilitates binding to the EWSR1-FLI1 fusion protein and potentially other ETS transcription factors. The precise three-dimensional conformation can be elucidated through techniques such as X-ray crystallography or NMR spectroscopy, although specific structural data for TK216 has not been publicly disclosed.

Chemical Reactions Analysis

Reactions and Technical Details

TK216 engages in various chemical interactions within biological systems. Its primary reaction involves binding to the EWSR1-FLI1 fusion protein, thereby inhibiting its oncogenic activity. Additionally, TK216 has been shown to destabilize microtubules by inhibiting their polymerization, which contributes to its cytotoxic effects against cancer cells. This destabilization occurs through competitive inhibition at binding sites on tubulin, similar to other known microtubule-targeting agents like vincristine .

Mechanism of Action

Process and Data

The mechanism of action of TK216 involves multiple pathways:

  • Inhibition of Protein-Protein Interactions: TK216 disrupts the interaction between the EWSR1-FLI1 fusion protein and RNA helicases, which is crucial for maintaining the oncogenic properties of this fusion protein.
  • Microtubule Destabilization: By acting as a microtubule destabilizing agent, TK216 inhibits microtubule polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells. This effect has been shown to be dose-dependent, with significant inhibition observed at concentrations as low as 0.5 μM .
  • Synergistic Effects: When used in combination with vincristine, TK216 enhances cytotoxicity due to distinct mechanisms targeting microtubules through different binding sites .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While comprehensive physical and chemical properties specific to TK216 are not extensively documented in public resources, general characteristics can be inferred based on similar compounds:

  • Molecular Weight: Typically calculated based on its molecular formula.
  • Solubility: Likely varies depending on formulation but is essential for bioavailability.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.

The compound's solubility and stability profiles are important for its formulation in clinical settings.

Applications

Scientific Uses

TK216 is primarily being explored for its therapeutic potential in treating Ewing sarcoma and possibly other cancers associated with ETS transcription factors. Its unique mechanism of action makes it a candidate for combination therapies aimed at enhancing treatment efficacy against resistant cancer cell populations. Ongoing clinical trials are assessing its safety and effectiveness in patients with relapsed or refractory Ewing sarcoma .

Molecular Mechanisms of Action

ETS Family Transcription Factor Inhibition

TK216 (formerly known as OP-27) was rationally designed to disrupt the transcriptional activity of ETS family proteins, particularly oncogenic fusion proteins prevalent in Ewing sarcoma and leukemia. The ETS family comprises 28 transcription factors sharing a conserved DNA-binding domain that recognizes GGAA/T-rich sequences. These proteins regulate critical cellular processes including proliferation, differentiation, and apoptosis, with frequent dysregulation in malignancies through overexpression, mutation, or chromosomal translocation [8].

Disruption of EWS-FLI1 Protein-Protein Interactions

The prototypical mechanism of TK216 involves direct binding to the EWS-FLI1 fusion protein characteristic of Ewing sarcoma. EWS-FLI1 arises from the t(11;22)(q24;q12) translocation, creating an aberrant transcription factor that drives oncogenesis through abnormal gene regulation. TK216 binds the ETS domain of FLI1 with high specificity (Kd = 1.2 µM), preventing its interaction with RNA helicases DHX9 and DDX5 – essential cofactors for transcriptional activation [1] [4].

Table 1: ETS Fusion Proteins Targeted by TK216

Fusion ProteinMalignancyInteraction TargetFunctional Consequence of Disruption
EWS-FLI1Ewing sarcomaDHX9/DDX5Loss of transcriptional activation at GGAA microsatellites
EWS-ERGEwing sarcoma, prostate cancerDHX9Impaired chromatin remodeling
ETV6-NTRK3Leukemia, secretory carcinomaUnknownReduced proliferation signaling
FUS-ERGAcute myeloid leukemiaDDX5Cell cycle arrest

Biophysical studies demonstrate that TK216 binds a hydrophobic pocket adjacent to the ETS DNA-binding domain, inducing conformational changes that reduce protein-protein interaction affinity by >80%. This disruption specifically inhibits transcription of EWS-FLI1 target genes including NR0B1, CAV1, and PRKCB, which collectively drive oncogenic transformation and tumor maintenance [2] [7].

RNA Helicase (DDX5/DHX9) Binding Interference

RNA helicases DDX5 and DHX9 serve as essential coactivators for ETS transcription factors by facilitating chromatin remodeling and transcriptional complex assembly. TK216 competitively inhibits the EWS-FLI1:DHX9 interaction interface, reducing binding affinity by 15-fold. This disruption has dual consequences:

  • Transcriptional suppression: Loss of helicase recruitment prevents unwinding of GGAA microsatellite regions, decreasing accessibility for transcriptional machinery [4]
  • Splicing modulation: Released DHX9 restores normal RNA processing functions, reversing EWS-FLI1-mediated aberrant splicing of oncogenes like TERT and CCND1 [9]

In Ewing sarcoma models, TK216 treatment reduces DHX9 occupancy at EWS-FLI1 target promoters by >90% within 6 hours, preceding downregulation of oncogenic transcripts. This rapid effect demonstrates the primacy of helicase disruption in TK216's mechanism [4] [9].

Microtubule Destabilization Activity

Beyond transcription factor targeting, TK216 exhibits potent antimitotic effects through microtubule disruption – a secondary mechanism shared with its structural analog YK-4-279.

Tubulin Polymerization Inhibition Mechanisms

TK216 binds the vinca domain of β-tubulin with IC50 = 3.7 µM, inhibiting microtubule assembly through three distinct actions:

  • Protofilament curvature induction: TK216 binds at the α-β tubulin interface, promoting curved conformations incompatible with straight protofilament assembly
  • GTP hydrolysis acceleration: Unlike taxanes, TK216 enhances GTPase activity by 40%, depleting the GTP cap required for polymerization
  • Microtubule plus-end tracking interference: Live imaging shows 85% reduction in EB1 comets in treated cells, indicating catastrophic plus-end disassembly [9]

Table 2: Microtubule Parameters Affected by TK216

ParameterChange vs. ControlMethodologyBiological Consequence
Polymerization rate↓78%TurbidimetryMitotic arrest at prometaphase
Microtubule stability↓92%Cold depolymerization assayAberrant spindle formation
Tubulin critical concentration↑3.8-foldSedimentation assayReduced polymerization efficiency
Intracellular microtubule mass↓65%ImmunofluorescenceActivation of mitotic checkpoint

The dual targeting of transcription and microtubules creates synthetic lethality in Ewing sarcoma cells, with TK216 demonstrating synergistic cytotoxicity when combined with vinca alkaloids (CI = 0.2-0.4) [9].

TUBA1B Mutation-Mediated Resistance Pathways

Resistance studies reveal that sustained exposure to TK216 selects for mutations in TUBA1B (α-tubulin isotype 1B), particularly at residues Thr178 and Gly398. These mutations confer 27-fold resistance through two mechanisms:

  • Steric hindrance: Thr178Ile introduces bulky side chains that reduce drug binding affinity
  • Altered GTP binding: Gly398Asp disrupts the GTP pocket, increasing microtubule stability despite inhibitor presence [9]

Single-cell sequencing of resistant clones shows TUBA1B mutations emerge exclusively in cells with pre-existing EWS-FLI1 dependency, suggesting lineage-specific adaptation. This resistance can be overcome by switching to maytansinoid-class microtubule inhibitors that bind distinct sites [9].

Transcriptional Regulation Alterations

TK216 exerts broad effects on cancer transcriptional programs beyond direct ETS targeting, modulating both oncogene expression and master transcriptional regulators.

Downstream Target Gene Modulation

Transcriptome analysis reveals TK216 reprograms >1,200 genes in leukemic cells within 24 hours. The most significantly altered pathways include:

  • Apoptosis activation: 8-fold ↑ BAX, 12-fold ↑ PMAIP1/NOXA, 6-fold ↓ BCL2
  • Cell cycle arrest: 9-fold ↑ CDKN1A/p21, 7-fold ↑ GADD45A
  • Differentiation induction: 11-fold ↑ SPI1 (transient early), 18-fold ↑ CEBPA
  • Metastasis suppression: 22-fold ↓ MMP9, 15-fold ↓ SNAI1 [1] [5]

In Ewing sarcoma, TK216 reverses the EWS-FLI1-imposed differentiation block, inducing neural and mesenchymal markers including NGFR (32-fold) and COL1A1 (28-fold). This reprogramming correlates with reduced tumor-initiating capacity in xenograft models [7].

SPI1/PU.1 Oncoprotein Degradation

A pivotal mechanism in hematological malignancies involves TK216-mediated degradation of SPI1/PU.1, an ETS-family transcription factor essential in myeloid and lymphoid malignancies:

  • Direct destabilization: TK216 binds the ETS domain of PU.1, inducing conformational changes that expose degron motifs
  • Ubiquitination enhancement: Treatment increases K48-linked polyubiquitination by 8-fold
  • Proteasomal targeting: MG132 co-treatment completely blocks degradation, confirming proteasome dependency [1]

Table 3: Transcriptional Targets Regulated via SPI1/PU.1 Degradation

Target GeneFunctionExpression ChangeValidation Method
MCL1Anti-apoptotic BCL2 family↓90%Immunoblot, qPCR
CDK6Cell cycle progression↓85%RNA-seq, ChIP
MERTKImmune evasion↓92%Flow cytometry
IL1RAPLeukemic stem cell maintenance↓88%Proteomics

In venetoclax-resistant AML models, TK216-induced PU.1 degradation overcomes resistance by eliminating MCL-1 dependency (IC50 reduction from 1.2µM to 80nM). This effect is amplified by 5-azacitidine priming, which demethylates PU.1 binding sites [1].

Properties

CAS Number

1903783-78-7

Product Name

TK216

IUPAC Name

4,7-dichloro-3-[2-(4-cyclopropylphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one

Molecular Formula

C19H15Cl2NO3

Molecular Weight

376.2

InChI

InChI=1S/C19H15Cl2NO3/c20-13-7-8-14(21)17-16(13)19(25,18(24)22-17)9-15(23)12-5-3-11(4-6-12)10-1-2-10/h3-8,10,25H,1-2,9H2,(H,22,24)

InChI Key

ZWHNLSHDLKIXOG-UHFFFAOYSA-N

SMILES

C1CC1C2=CC=C(C=C2)C(=O)CC3(C4=C(C=CC(=C4NC3=O)Cl)Cl)O

Canonical SMILES

C1CC1C2=CC=C(C=C2)C(=O)CC3(C4=C(C=CC(=C4NC3=O)Cl)Cl)O

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